(3R,4R)-4-Methylpiperidin-3-amine
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Overview
Description
(3R,4R)-4-Methylpiperidin-3-amine, also known as MP3A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
Advanced Oxidation Processes
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, which include amines and are prevalent in textile, agricultural, and chemical industries. These compounds are resistant to conventional degradation processes, and AOPs can significantly enhance the efficacy of treatment schemes. The degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through AOPs involves reaction mechanisms that focus on the specific attack of oxidants on nitrogen atoms. These processes are influenced by factors such as pH, initial concentration, and treatment time, offering a systematic overview for future research on amine-based compounds (Bhat & Gogate, 2021).
Biogenic Amines
Biogenic amines, non-volatile amines formed by the decarboxylation of amino acids, are significant in fish safety and quality. They play roles in intoxication, spoilage, and nitrosamine formation. Understanding the relationships between biogenic amines and their involvement in nitrosamine formation can elucidate the mechanism of scombroid poisoning and assure the safety of fish products (Bulushi et al., 2009).
Organic Synthesis
The application of cyclic imines in Ugi and Ugi-Type reactions highlights the synthesis of peptide moieties connected to N-heterocyclic motifs, which are core skeletons in many pharmaceutical compounds. These reactions provide efficient routes for the synthesis of natural products and drug-like compounds, offering better diastereoselectivity and facilitating the synthesis of a wide variety of heterocyclic compounds connected to the peptide backbone. This approach is essential for designing novel synthetic routes for the synthesis of combinatorial libraries of natural products and pharmaceuticals (Nazeri et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-4-methylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKYGIWXZBFIE-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.